N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide
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Overview
Description
N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, a piperidine ring, and a propionamide moiety. Its structural complexity and functional groups make it a versatile candidate for research in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide typically involves the reaction of 6-methoxy-2-naphthylamine with piperidine and propionyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The general procedure involves:
Step 1: Reacting 6-methoxy-2-naphthylamine with piperidine in the presence of a base such as triethylamine.
Step 2: Adding propionyl chloride dropwise to the reaction mixture while maintaining a low temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propionamide moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-naphthyl derivatives.
Reduction: Formation of N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propanol.
Substitution: Formation of halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antibacterial and antifungal properties. It has shown significant activity against various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been explored as a potential drug candidate for the treatment of inflammatory diseases and bacterial infections .
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile chemical properties make it valuable for the production of various industrial products.
Mechanism of Action
The mechanism of action of N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide involves its interaction with specific molecular targets in bacterial cells. It is believed to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. Additionally, its anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Comparison with Similar Compounds
Similar Compounds
N-(6-Methoxynaphthalen-2-yl)acetamide: Similar structure but with an acetamide moiety instead of propionamide.
4-Bromobenzyl 2-(6-Methoxy-naphthalen-2-yl)propanoate: Contains a bromobenzyl group and a propanoate moiety.
2-(6-Methoxynaphthalen-2-yl)propionic acid: Similar naphthalene structure with a propionic acid moiety.
Uniqueness
N-(6-Methoxy-naphthalen-2-yl)-N-piperidin-4-yl-propionamide stands out due to its combination of a methoxy-naphthalene core with a piperidine ring and a propionamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H24N2O2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(6-methoxynaphthalen-2-yl)-N-piperidin-4-ylpropanamide |
InChI |
InChI=1S/C19H24N2O2/c1-3-19(22)21(16-8-10-20-11-9-16)17-6-4-15-13-18(23-2)7-5-14(15)12-17/h4-7,12-13,16,20H,3,8-11H2,1-2H3 |
InChI Key |
KOMNMNGUWFYBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCNCC1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
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